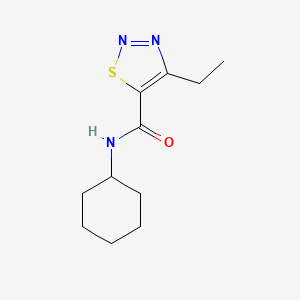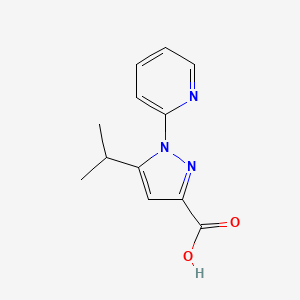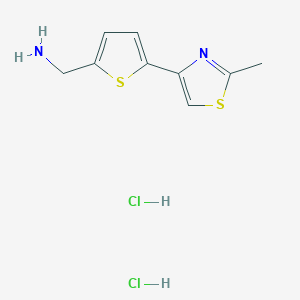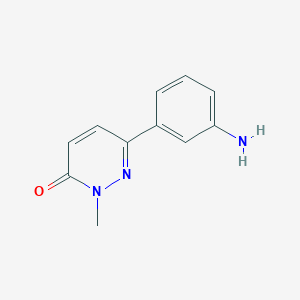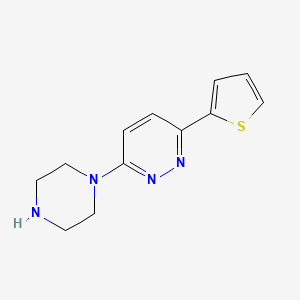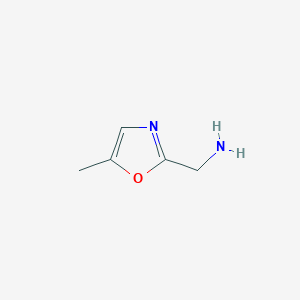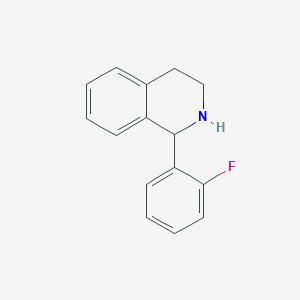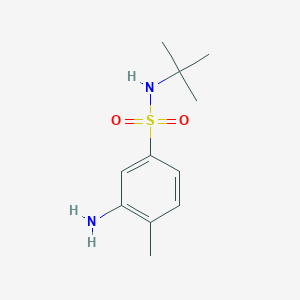
3-amino-N-tert-butyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-tert-butyl-4-methylbenzenesulfonamide (also known as ATBS) is a synthetic organic compound used in a variety of laboratory experiments. ATBS is a versatile compound that can be used as a reagent, catalyst, or an inhibitor in various biochemical and physiological experiments. ATBS has been used in a wide range of research applications, including biochemistry, pharmacology, and biotechnology. ATBS has a variety of advantages and limitations for laboratory experiments, and there is a wide range of future directions for research.
Aplicaciones Científicas De Investigación
Immunomodulatory Activity and Antiviral Properties Derivatives similar to 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, such as those based on 2-amino-4,6-di-tert-butylphenol, have shown antiviral properties and radical regulatory activity. Studies have assessed their effects on the viability and functional potential of human peripheral blood lymphocytes, revealing that certain concentrations stimulate the production of interferons while higher concentrations exhibit cytotoxic effects, indicating potential immunomodulatory activity (Nizheharodava et al., 2020).
Anti-HIV Activity Research on N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl) derivatives, which share a structural resemblance to this compound, have demonstrated potential anti-HIV activity. Specifically, one study highlighted a derivative exhibiting significant anti-HIV-1 activity with minimal cytotoxic effects, suggesting these compounds' potential in HIV treatment (Brzozowski & Sa̧czewski, 2007).
Quantum-Chemical Analysis for Antioxidant Activity Quantum-chemical calculations have been applied to derivatives of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide to define their optimized state, predict free energy, and identify molecular orbitals involved in spectrum formation. This theoretical approach aids in understanding the antioxidant activity of such compounds, providing insights into their potential therapeutic applications (Sun Peiming et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-N-tert-butyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQUHOLQCXNEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)


![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)
![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)
![3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291049.png)
![Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B1291052.png)
